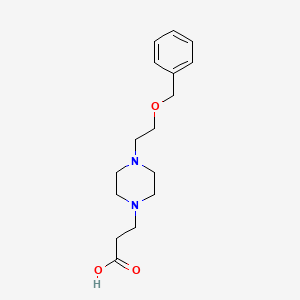![molecular formula C33H45ClO5 B14464005 2-(Chloromethyl)oxirane;formaldehyde;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;4-(2,4,4-trimethylpentan-2-yl)phenol CAS No. 65733-74-6](/img/structure/B14464005.png)
2-(Chloromethyl)oxirane;formaldehyde;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;4-(2,4,4-trimethylpentan-2-yl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Formaldehyde, polymer with (chloromethyl)oxirane, 4,4’-(1-methylethylidene)bis[phenol] and 4-(1,1,3,3-tetramethylbutyl)phenol is a complex polymeric compound. It is synthesized through the polymerization of formaldehyde with (chloromethyl)oxirane, 4,4’-(1-methylethylidene)bis[phenol], and 4-(1,1,3,3-tetramethylbutyl)phenol. This compound is known for its versatile applications in various industries due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of this compound involves several steps:
Polymerization Reaction: The polymerization process begins with the reaction of formaldehyde with (chloromethyl)oxirane. This reaction is typically carried out under controlled conditions to ensure the formation of the desired polymer.
Incorporation of 4,4’-(1-methylethylidene)bis[phenol]: The next step involves the addition of 4,4’-(1-methylethylidene)bis[phenol] to the polymerization mixture. This step is crucial as it imparts specific properties to the polymer.
Addition of 4-(1,1,3,3-tetramethylbutyl)phenol: Finally, 4-(1,1,3,3-tetramethylbutyl)phenol is added to the reaction mixture. .
Analyse Chemischer Reaktionen
This polymer undergoes various chemical reactions, including:
Oxidation: The polymer can undergo oxidation reactions, leading to the formation of oxidized products. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can also occur, typically using reducing agents such as sodium borohydride.
Substitution: The polymer can participate in substitution reactions, where specific functional groups are replaced by others. .
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of various chemical compounds and materials.
Biology: The polymer is utilized in biological research for the development of biomaterials and drug delivery systems.
Industry: The compound is used in the production of coatings, adhesives, and other industrial materials due to its excellent chemical and physical properties
Wirkmechanismus
The mechanism of action of this polymer involves its interaction with specific molecular targets and pathways. The polymer can form cross-links with other molecules, leading to the formation of stable structures. This property is particularly useful in the development of durable materials and coatings. The molecular targets and pathways involved in these interactions are still under investigation, but they are believed to include various enzymes and receptors .
Vergleich Mit ähnlichen Verbindungen
This polymer can be compared with other similar compounds, such as:
Phenol-formaldehyde resins: These resins are also formed through the polymerization of phenol and formaldehyde, but they lack the additional components found in the target polymer.
Epoxy resins: Epoxy resins are formed through the polymerization of epichlorohydrin and bisphenol A, similar to the target polymer, but they do not include 4-(1,1,3,3-tetramethylbutyl)phenol.
Polyurethanes: These polymers are formed through the reaction of diisocyanates with polyols, and they have different chemical properties compared to the target polymer
Eigenschaften
CAS-Nummer |
65733-74-6 |
|---|---|
Molekularformel |
C33H45ClO5 |
Molekulargewicht |
557.2 g/mol |
IUPAC-Name |
2-(chloromethyl)oxirane;formaldehyde;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;4-(2,4,4-trimethylpentan-2-yl)phenol |
InChI |
InChI=1S/C15H16O2.C14H22O.C3H5ClO.CH2O/c1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12;1-13(2,3)10-14(4,5)11-6-8-12(15)9-7-11;4-1-3-2-5-3;1-2/h3-10,16-17H,1-2H3;6-9,15H,10H2,1-5H3;3H,1-2H2;1H2 |
InChI-Schlüssel |
XQBKHKNWHFRJFG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)CC(C)(C)C1=CC=C(C=C1)O.CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O.C=O.C1C(O1)CCl |
Verwandte CAS-Nummern |
65733-74-6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


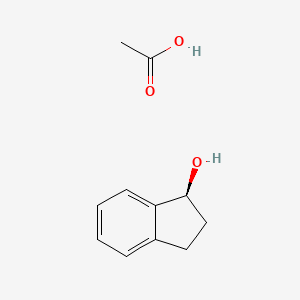
![1-Azabicyclo[3.1.0]hex-2-ene](/img/structure/B14463937.png)
![N-[4-(Diethylamino)-3-methoxyphenyl]-2,2,2-trifluoroacetamide](/img/structure/B14463938.png)
![1,6-Dimethylbicyclo[3.2.1]octane](/img/structure/B14463947.png)
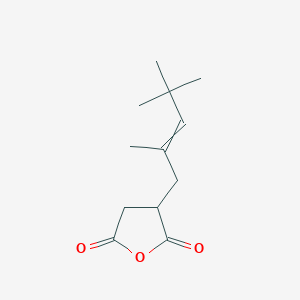
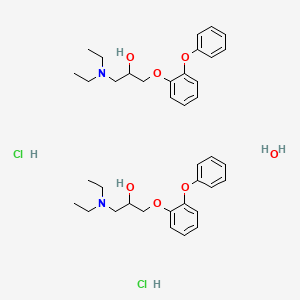
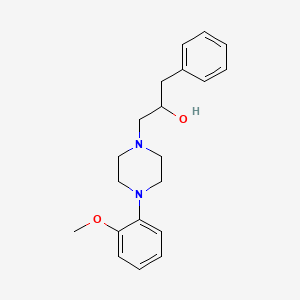
methanone](/img/structure/B14463961.png)
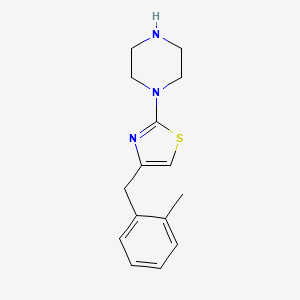
![(5R)-1-[4-(Benzyloxy)-3-methoxyphenyl]-5-hydroxydecan-3-one](/img/structure/B14463973.png)
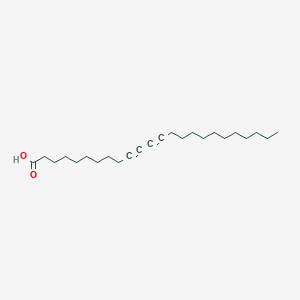
![2-Naphthalenecarboxamide, 4-[(5-chloro-2-methoxyphenyl)azo]-3-hydroxy-N-(2-methylphenyl)-](/img/structure/B14463978.png)

